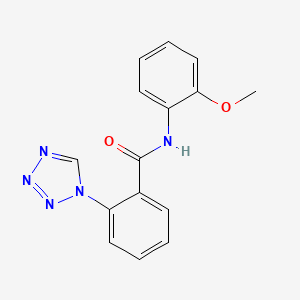

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

Overview of N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide in Contemporary Chemical Research

This compound is a synthetic organic compound that features a complex architecture, integrating both aromatic and heterocyclic components. evitachem.com Its structure is characterized by a benzamide (B126) core where the benzene (B151609) ring is substituted with a tetrazole group at the ortho position, and the amide nitrogen is linked to a 2-methoxyphenyl group. evitachem.com While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its constituent parts suggest a high potential for biological activity, making it a subject of interest in the field of medicinal chemistry. evitachem.com

The presence of the 2-(1H-tetrazol-1-yl)benzamide core structure is shared with other molecules that have been investigated as intermediates in the synthesis of pharmaceuticals and as reference standards in quality control. evitachem.com This structural framework provides a versatile platform for chemical modifications aimed at exploring and optimizing potential therapeutic effects.

Physicochemical Properties of a Related Compound, N-(2-methoxyphenyl)benzamide:

| Property | Predicted Value | Unit |

| Polarizability | 26.8 | ų |

| Boiling Point | 321 | °C |

| Melting Point | 121 | °C |

| Molar Refractivity | 67.5 | cm³/mol |

| Density | 1.20 | g/cm³ |

| LogKow (Octanol-Water Partition Coefficient) | 2.59 | Log10 unitless |

Note: The data in this table is for the related compound N-(2-methoxyphenyl)benzamide and is intended to be representative. epa.gov

Contextual Significance of Tetrazole and Benzamide Scaffolds in Medicinal Chemistry

The interest in this compound is largely predicated on the well-established importance of its foundational scaffolds—tetrazole and benzamide—in medicinal chemistry.

The tetrazole moiety is a prominent heterocyclic ring system in drug design. nih.gov It is often employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. nih.gov Tetrazole derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. isfcppharmaspire.com The versatility of the tetrazole ring allows it to interact with various biological targets, contributing to its prevalence in numerous clinically approved drugs.

Similarly, the benzamide scaffold is a key structural component in a multitude of pharmaceutical agents. Benzamide derivatives are known to exhibit a wide spectrum of biological effects, such as antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nih.govnih.gov The amide linkage in benzamides is a crucial feature that can participate in hydrogen bonding interactions with biological receptors, a fundamental aspect of molecular recognition and biological activity.

Hypothetical Research Directions and Areas of Investigation Pertaining to this compound

Given the pharmacological pedigree of its constituent scaffolds, several hypothetical research directions for this compound can be proposed. A significant area of interest lies in its potential as a G protein-coupled receptor (GPCR) modulator. For instance, a class of related compounds, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, have been identified as potent agonists of the G protein-coupled receptor-35 (GPR35). nih.govnih.gov GPR35 is considered a potential therapeutic target for conditions such as pain, inflammatory diseases, and metabolic disorders. nih.govnih.gov

Biological Activity of a Related Compound Series (N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives) as GPR35 Agonists:

| Compound | EC50 (μM) |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |

Note: This data is for a series of related compounds and illustrates the potential for this structural class to exhibit significant biological activity. nih.gov

Further areas of investigation could include screening this compound for:

Anticancer and Antimicrobial Properties: Based on the known activities of tetrazole and benzamide derivatives, this compound could be evaluated for its efficacy against various cancer cell lines and microbial strains. isfcppharmaspire.comresearchgate.net

Enzyme Inhibition: Many benzamide-containing compounds are known to be enzyme inhibitors. Investigating the inhibitory potential of this molecule against specific enzymes could uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-(2-methoxyphenyl) and the benzoyl portions of the molecule could be undertaken to explore how changes in its structure affect its biological activity. This would involve the synthesis and biological evaluation of a library of related analogs.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-14-9-5-3-7-12(14)17-15(21)11-6-2-4-8-13(11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREROFCOMWRFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Applications in the Study of N 2 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), thereby forecasting the affinity and activity of the ligand. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interactions.

For compounds structurally related to N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, molecular docking has been employed to identify potential biological targets and understand binding mechanisms. For instance, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and evaluated as agonists for the G protein-coupled receptor-35 (GPR35), a potential target for inflammatory and metabolic diseases. lookchem.com Similarly, other benzamide (B126) derivatives have been docked against enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and cyclooxygenase-2 (COX-2) to explore their potential in treating neurodegenerative and inflammatory conditions. nih.govmdpi.com

These docking studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's active site. For example, in studies on COX-2 inhibitors, the benzamide moiety often forms crucial hydrogen bonds with amino acid residues like Arg513 and Tyr385 within the enzyme's active site. nih.gov

Table 1: Representative Molecular Docking Studies of Analogous Compounds

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|---|

| N-phenylbenzamide derivatives | Acetylcholinesterase (AChE) | TYR-124, TYR-337, HIS-447 | - | mdpi.com |

| N-(benzoxazole-5-yl)benzamide derivatives | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | - | nih.gov |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | G protein-coupled receptor-35 (GPR35) | Not specified | EC50 = 0.041 µM (for compound 63) | lookchem.com |

| Benzimidazole-1,3,4-oxadiazole derivatives | CYP51 (Sterol 14-α demethylase) | Not specified | -8.1 to -8.9 Kcal/mol | acs.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed insights into the conformational stability of a ligand and the dynamics of its interaction with a biological target. MD simulations can validate the stability of binding poses predicted by molecular docking and reveal dynamic changes that are not apparent in static models. nih.gov

Studies on related benzamide derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. nih.govsemanticscholar.org By running simulations for tens or hundreds of nanoseconds, researchers can monitor parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify flexible regions of the protein upon ligand binding. semanticscholar.org In one study, MD simulations confirmed that the most potent compounds in a series were quite stable within the active site of the target protein. acs.org

Table 2: Findings from Molecular Dynamics Simulations of Related Compounds

| Compound/Complex | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-thiadiazole derivatives with 14-α demethylase | Not specified | The most potent compounds were found to be quite stable in the active site of the protein. | acs.org |

| Pyrazolo[1,2-a]benzo nih.govmdpi.comacs.orgmdpi.comtetrazine-3-one derivatives with G-quadruplex DNA | 200 ns | Simulations at high temperatures confirmed the stabilizing or destabilizing effect of ligands, consistent with experimental data. | nih.govsemanticscholar.org |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide insights into molecular structure, stability, and reactivity by calculating parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution. nih.gov

For various tetrazole and benzamide derivatives, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net

Analyze Frontier Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. acs.org

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for understanding non-covalent interactions, including hydrogen bonding. researchgate.net

Calculate Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

In a study on benzimidazole-thiadiazole derivatives, HOMO-LUMO analysis showed that the most chemically reactive compound (lowest energy gap) also exhibited the highest antibacterial and antifungal activity. acs.org

Table 3: Representative Quantum Chemical Parameters for an Analogous Compound

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The study of intermolecular interactions is critical for understanding how molecules arrange themselves in the solid state (crystal packing), which influences physical properties like solubility and melting point. Computational techniques such as Hirshfeld surface analysis are used to visualize and quantify these interactions.

While a crystal structure for this compound is not publicly available, studies on similar molecules provide insight into the expected interactions. For example, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide reveals that molecules are linked via weak C-H⋯π interactions. nih.gov In another analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, the crystal structure is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, along with C—H⋯π interactions. nih.gov

In Silico Prediction of Biological Activity and ADME Profiles

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. nih.govfrontiersin.org

ADME profiles for various benzamide and benzimidazole (B57391) derivatives have been computationally predicted using online tools and specialized software. nih.govnih.gov Key parameters often evaluated include:

Lipinski's Rule of Five: A set of criteria (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to assess oral bioavailability.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (logS): Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of a compound reaching the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

For example, in silico ADME analysis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives suggested that the most potent compounds possessed good drug-like properties according to these parameters. lookchem.com

Table 4: Predicted ADME Properties for Structurally Related Compound Classes

| Property | Benzimidazole Derivatives nih.govnih.gov | Ceftazidime and Impurities frontiersin.org | Benzimidazole-1,3,4-oxadiazole Derivatives researchgate.net |

|---|---|---|---|

| GI Absorption | Low to High | Not specified | Not specified |

| BBB Permeant | Yes/No (Varies) | Yes/No (Varies) | Not specified |

| CYP2D6 Inhibitor | Yes/No (Varies) | Not specified | Not specified |

| Lipinski Violations | 0-1 | Not specified | Not specified |

| Solubility Class | Moderately to Poorly Soluble | Not specified | Not specified |

Role in Pharmaceutical and Chemical Science Research Beyond Direct Biological Application

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide as a Key Synthetic Intermediate

While specific documented examples of this compound serving as a direct precursor in the synthesis of other compounds are not extensively reported in publicly available literature, its structural motifs suggest its potential as a valuable synthetic intermediate. The reactivity of the benzamide (B126) and tetrazole moieties allows for a variety of chemical transformations.

The amide bond, for instance, can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine, providing a pathway to new derivatives. Furthermore, the nitrogen atoms of the tetrazole ring can participate in alkylation or acylation reactions, enabling the introduction of diverse functional groups. This latent reactivity makes this compound a plausible starting material for the generation of compound libraries for further scientific investigation.

Table 1: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amide | Hydrolysis | 2-(1H-tetrazol-1-yl)benzoic acid and 2-methoxyaniline |

| Amide | Reduction | [2-(1H-tetrazol-1-yl)phenyl]methanamine derivatives |

| Tetrazole Ring | N-Alkylation | N-substituted tetrazole derivatives |

Application as a Reference Standard in Analytical and Quality Control Procedures

In the realm of pharmaceutical development and manufacturing, the use of well-characterized reference standards is paramount for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and formulated products. While there is no explicit mention in scientific literature or pharmacopeial standards of this compound being officially established as a reference standard, its stable, crystalline nature makes it a suitable candidate for such applications.

Should this compound be a component of a pharmaceutical product or a key intermediate in its synthesis, a highly purified version would be essential for various analytical procedures. These include:

Identification: Comparing the analytical data (e.g., spectroscopic and chromatographic) of a test sample against that of the reference standard to confirm its identity.

Purity Assessment: Using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to quantify the presence of impurities in a sample relative to the main peak of the reference standard.

Assay: Determining the potency or concentration of the compound in a substance or product by comparing the response of a sample to that of a known quantity of the reference standard.

The establishment of a reference standard would require comprehensive characterization using a battery of analytical techniques to confirm its structure and purity unequivocally.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

| Mass Spectrometry (MS) | Molecular weight determination |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

Exploration in Material Science and Coordination Chemistry

The tetrazole moiety within this compound presents an intriguing avenue for exploration in material science and coordination chemistry. The nitrogen-rich tetrazole ring is known to act as a versatile ligand, capable of coordinating with a variety of metal ions to form coordination polymers and metal-organic frameworks (MOFs).

Research on structurally similar compounds, such as 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide, has demonstrated the formation of three-dimensional coordination polymers with interesting magnetic and photoluminescent properties. rsc.org This suggests that this compound could also serve as a ligand for the construction of novel supramolecular architectures. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The resulting materials could potentially exhibit properties applicable in areas such as catalysis, gas storage, or as sensory materials.

The potential for this compound to be utilized in polymer synthesis has also been noted for similar benzamide derivatives, where it could act as a monomer or a building block for more complex polymeric structures.

Table 3: Potential Applications in Material Science

| Area | Potential Role of the Compound |

|---|---|

| Coordination Chemistry | As a ligand for the synthesis of coordination polymers and MOFs |

| Polymer Science | As a monomer or building block for novel polymers |

Future Research Directions and Translational Perspectives for N 2 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide Derivatives

Novel Target Identification and Validation for N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Analogues

A crucial aspect of advancing the therapeutic potential of this compound analogues lies in the identification and validation of novel biological targets. While the specific targets of the parent compound are not extensively documented, the broader classes of benzamide (B126) and tetrazole derivatives have been shown to interact with a range of proteins implicated in various diseases.

Future research should focus on screening libraries of this compound analogues against a panel of emerging therapeutic targets. Based on the activities of related compounds, potential target classes include:

G-protein coupled receptors (GPCRs): Many benzamide derivatives are known to modulate GPCR activity.

Enzymes: The tetrazole moiety, as a bioisostere of a carboxylic acid, can interact with the active sites of various enzymes.

Ion channels: Modulation of ion channel activity is another potential mechanism of action.

Nuclear receptors: Some small molecules with similar structural features have been shown to interact with nuclear receptors.

Once a potential target is identified, validation is a critical next step. This can be achieved through a combination of in vitro and in vivo techniques, including:

Biochemical assays: To confirm the direct interaction between the compound and the target protein and to determine the binding affinity and kinetics.

Cell-based assays: To assess the functional consequences of target engagement in a cellular context.

Animal models of disease: To evaluate the therapeutic efficacy of the compound and to confirm that its mechanism of action is mediated through the identified target.

A systematic approach to target identification and validation will be essential for elucidating the full therapeutic potential of this class of compounds.

Development of Advanced Synthetic Methodologies for Scalable Production

The successful translation of this compound derivatives from the laboratory to clinical applications will require the development of efficient and scalable synthetic methodologies. Traditional methods for the synthesis of tetrazoles and benzamides can have limitations, including the use of hazardous reagents and challenging purification procedures.

Future research in this area should focus on the development of advanced synthetic strategies that are amenable to large-scale production. Key areas of investigation include:

Continuous Flow Chemistry: This technology offers several advantages over traditional batch synthesis, including improved safety, higher yields, and greater scalability. The use of microreactors can enable precise control over reaction parameters, leading to more efficient and reproducible syntheses. The synthesis of tetrazoles, which can involve hazardous intermediates, is particularly well-suited to flow chemistry approaches.

Catalytic Methods: The development of novel catalysts for the formation of the amide bond and the tetrazole ring could significantly improve the efficiency of the synthesis. This includes exploring new metal-based and organocatalytic systems.

The table below summarizes some advanced synthetic methodologies that could be explored for the scalable production of this compound derivatives.

| Methodology | Description | Potential Advantages for Scalable Production |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream in a microreactor. | Enhanced safety, improved heat and mass transfer, higher yields, and easier scale-up. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, and improved purity of the product. |

| Novel Catalytic Systems | Employs new catalysts (e.g., transition metal complexes, organocatalysts) to facilitate key bond-forming reactions. | Higher efficiency, greater selectivity, and milder reaction conditions. |

| One-Pot Reactions | Multiple synthetic steps are performed in a single reaction vessel without isolation of intermediates. | Reduced synthesis time, lower costs, and less solvent waste. |

By focusing on these advanced synthetic approaches, it will be possible to develop robust and cost-effective methods for the large-scale production of this compound analogues, which is a prerequisite for their clinical development.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts for Tetrazolylbenzamides

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the drug design process for this compound derivatives. These computational tools can be used to accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities.

Key applications of AI and ML in the design of tetrazolylbenzamides include:

Virtual Screening: AI-powered platforms can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. This can significantly reduce the time and cost associated with traditional high-throughput screening.

Predictive Modeling: Machine learning algorithms can be trained on existing data to build models that can predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel this compound analogues.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. These models can learn the underlying chemical principles from large datasets of known molecules and then generate novel structures that are optimized for a specific target.

Lead Optimization: AI and ML can be used to guide the optimization of lead compounds by predicting the effects of chemical modifications on their activity and properties. This can help to accelerate the development of potent and selective drug candidates.

The table below outlines some of the key AI and ML techniques and their potential applications in the design of tetrazolylbenzamide derivatives.

| AI/ML Technique | Application in Drug Design |

| Deep Learning | Predictive modeling of bioactivity, de novo drug design. |

| Support Vector Machines | Classification of active vs. inactive compounds, QSAR modeling. |

| Random Forest | Predictive modeling of ADMET properties, virtual screening. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. |

By leveraging the power of AI and ML, researchers can significantly enhance the efficiency and effectiveness of drug discovery efforts for this compound derivatives.

Exploration of Multi-target Directed Ligands Based on the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one target, one drug" approach may not be effective for these multifactorial diseases. An emerging paradigm in drug discovery is the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously.

The this compound scaffold is a promising starting point for the design of MTDLs. The distinct chemical features of the benzamide and tetrazole moieties can be exploited to achieve affinity for multiple targets.

Future research in this area should focus on:

Rational Design of MTDLs: Based on the known pharmacology of benzamide and tetrazole derivatives, researchers can rationally design hybrid molecules that combine the pharmacophoric features required for binding to two or more targets of interest.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a single MTDL.

Computational Modeling: Molecular modeling and docking studies can be used to predict the binding of designed MTDLs to their intended targets and to guide their optimization.

The development of MTDLs based on the this compound scaffold could lead to the discovery of novel therapeutics with improved efficacy and reduced side effects for the treatment of complex diseases. The polypharmacology of such compounds, where a single molecule has multiple biological effects, is a key area for future investigation nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline with a benzoyl chloride intermediate, followed by tetrazole ring installation via [2+3] cycloaddition using sodium azide and trimethylsilyl chloride. Key factors influencing yield include solvent polarity (DMF or THF), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Catalysts like Cu(I) or ZnBr₂ can enhance tetrazole formation efficiency . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound in ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity using a C18 column (methanol/water mobile phase, UV detection at 254 nm).

- NMR : Confirm structural integrity via ¹H and ¹³C NMR (DMSO-d₆ solvent). Key signals include the methoxy group (δ 3.8–3.9 ppm) and tetrazole protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (theoretical m/z 295.30 for [M+H]⁺) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .

- Enzyme Inhibition : Test COX-2 or α-glucosidase inhibition via fluorometric/colorimetric kits (IC₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives with variations in:

- Methoxy group position : Compare 2-methoxy (target compound) vs. 4-methoxy ( ). The 2-methoxy analog shows enhanced solubility but reduced metabolic stability due to steric hindrance .

- Tetrazole substitution : 1H-tetrazol-1-yl (target) vs. 2H-tetrazol-5-yl isomers. The 1H configuration improves hydrogen bonding with biological targets like kinase ATP pockets .

- Halogen addition : Introducing Cl or Br at the benzamide ring (e.g., 5-Bromo analog in ) increases lipophilicity (logP +0.5) and antiproliferative activity .

Q. How can conflicting data on antimicrobial efficacy between studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Standardize inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 hrs) per CLSI guidelines .

- Compound purity : Re-test batches with ≥95% purity (HPLC-validated) to exclude impurity-driven toxicity .

- Resistance mechanisms : Perform genomic sequencing of test strains to identify efflux pumps or target mutations .

Q. What computational strategies predict target binding modes for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). The tetrazole ring forms π-π interactions with Tyr385, while the methoxy group stabilizes the binding pocket via hydrophobic contacts .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Q. What strategies mitigate metabolic instability observed in in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the tetrazole as a methyl ester to reduce Phase I oxidation. Hydrolysis in plasma regenerates the active form .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Formulation Optimization : Use lipid-based nanoparticles (size <200 nm) to enhance bioavailability 2–3 fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.